Piperazin-1-ylacetonitrile hydrochloride

Description

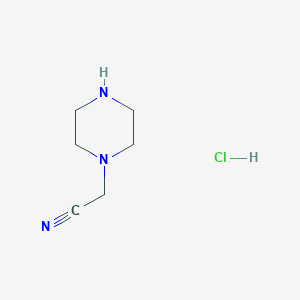

Piperazin-1-ylacetonitrile hydrochloride is a piperazine derivative characterized by a nitrile (-CN) group attached to the piperazine ring via an acetamide-like backbone. This compound is typically utilized in organic synthesis and pharmaceutical research as an intermediate for developing bioactive molecules.

Properties

IUPAC Name |

2-piperazin-1-ylacetonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.ClH/c7-1-4-9-5-2-8-3-6-9;/h8H,2-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYYJZJKZPPCHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044707-17-6 | |

| Record name | 1-Piperazineacetonitrile, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044707-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Scientific Research Applications

Medicinal Chemistry and Drug Development

Piperazine derivatives, including piperazin-1-ylacetonitrile hydrochloride, are frequently utilized in drug discovery due to their ability to modulate biological activity through interactions with various receptors. The following sections detail specific applications in therapeutic areas.

Anticancer Agents

Recent studies have highlighted the potential of piperazine derivatives as anticancer agents. For instance, a series of piperazine-based compounds were synthesized and screened for their ability to inhibit growth in various human cancer cell lines, including pancreatic cancer cells. Modifications to the piperazine structure enhanced cytotoxicity, indicating that these compounds could serve as lead candidates for further development against resistant cancer types .

Table 1: Anticancer Activity of Piperazine Derivatives

| Compound Name | Target Cancer Cell Line | GI50 (µM) | Reference |

|---|---|---|---|

| Compound 1 | MiaPaCa2 | 1.6 | |

| Compound 2 | BxPC3 | 3.1 | |

| Compound 3 | AsPC-1 | 4.9 |

Neuropharmacology

Piperazine derivatives are also investigated for their neuroprotective properties. Research indicates that compounds with a piperazine moiety can exhibit selective agonist activity at dopamine receptors, which is crucial for treating neurodegenerative diseases like Parkinson's disease. The antioxidant properties of these compounds may enhance their neuroprotective effects by addressing oxidative stress in neuronal tissues .

Table 2: Neuropharmacological Properties of Piperazine Compounds

Synthesis and Structural Modifications

The synthesis of this compound typically involves nucleophilic substitution reactions, which allow for the incorporation of various functional groups that enhance biological activity.

Synthetic Approaches

Several synthetic strategies have been employed to create piperazine-containing drugs, focusing on optimizing pharmacokinetic properties and receptor selectivity. For example, modifications to the piperazine ring or substituents can significantly alter the compound's affinity for specific receptors .

Table 3: Synthetic Routes for Piperazine Derivatives

Clinical Trials

Clinical trials have explored the efficacy of piperazine derivatives in treating various conditions, including schizophrenia and anxiety disorders. The pharmacodynamic profiles of these compounds suggest they can effectively modulate neurotransmitter systems .

Approved Drugs

Several drugs containing piperazine moieties have received FDA approval, underscoring the importance of this structural motif in medicinal chemistry. Notable examples include:

Table 4: FDA Approved Piperazine-Containing Drugs

| Drug Name | Indication | Approval Year |

|---|---|---|

| Brexpiprazole | Schizophrenia and major depressive disorder | 2015 |

| Cariprazine | Schizophrenia and bipolar disorder | 2015 |

Mechanism of Action

The mechanism by which piperazin-1-ylacetonitrile hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as receptors or enzymes, leading to biological responses. The exact pathways involved would vary based on the compound's use and the biological system it interacts with.

Comparison with Similar Compounds

Comparison with Similar Piperazine-Based Compounds

The following analysis compares piperazin-1-ylacetonitrile hydrochloride with structurally analogous piperazine derivatives, focusing on molecular features, physicochemical properties, and applications.

Structural and Functional Group Variations

Piperazine derivatives differ primarily in their substituents, which influence reactivity, solubility, and biological activity:

- This compound : Features a nitrile group, enhancing electrophilicity for nucleophilic reactions.

- 1-Piperazin-1-ylacetone dihydrochloride (CAS 1353504-07-0): Contains a ketone group, which may improve hydrogen-bonding capacity .

- Methyl 2-(piperazin-1-yl)acetate hydrochloride (CAS 196192-08-2): Includes an ester moiety, offering hydrolytic instability for prodrug applications .

- 4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride (CAS 634469-41-3): Incorporates a pyrimidine ring, enabling aromatic stacking interactions in drug design .

Physicochemical Properties

Notes:

- Solubility : Hydrochloride salts generally exhibit high water solubility due to ionic character. Bulky substituents (e.g., pyrimidine in ) may reduce solubility compared to smaller groups (e.g., nitrile).

- Stability : Nitriles are stable under acidic conditions, whereas esters () are prone to hydrolysis.

Critical Notes

Data Limitations : Direct experimental data for this compound are absent in the provided evidence; comparisons are based on structural analogs.

Safety Profiles: Hazard classifications vary significantly.

Functional Group Impact : Substituents dictate reactivity and application. Nitriles offer synthetic versatility, whereas esters or ketones enable prodrug strategies.

Biological Activity

Piperazin-1-ylacetonitrile hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the piperazine ring, which is known for its ability to interact with various biological targets. The synthesis of this compound typically involves the reaction of piperazine derivatives with acetonitrile, followed by hydrochloride salt formation.

General Synthetic Route:

- Starting Material: Piperazine

- Reagent: Acetonitrile

- Reaction Conditions: Typically involves heating under reflux.

- Final Product: this compound.

The biological activity of this compound can be attributed to its ability to bind to specific receptors or enzymes, modulating their activity. The piperazine moiety is known for its interactions with various neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders.

Biological Activity Overview

This compound exhibits several biological activities:

- Antimicrobial Activity: The compound has shown promising results against a range of bacterial strains.

- Antifungal Activity: Certain derivatives have demonstrated effectiveness against fungal pathogens.

- Anticancer Properties: Research indicates potential applications in cancer therapy through modulation of specific cellular pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. A comparative study assessed its efficacy against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 200 nM |

| Staphylococcus aureus | 180 nM |

| Listeria monocytogenes | 150 nM |

| Methicillin-resistant S. aureus (MRSA) | 160 nM |

These results indicate that this compound is more effective than traditional antibiotics like ampicillin against resistant strains such as MRSA .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of various piperazine derivatives, including this compound. The compound was found to exhibit significant antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of piperazine derivatives. This compound showed notable activity against Candida species, indicating its potential use in treating fungal infections .

Preparation Methods

Protection-Deprotection Strategy

For higher purity, a two-step protection-deprotection method is employed. This approach avoids di-alkylation by temporarily blocking one amine group.

Step 1: Boc Protection

N-Boc-piperazine is synthesized by reacting piperazine with di-tert-butyl dicarbonate (). The Boc group protects one nitrogen, leaving the other free for alkylation.

Step 2: Alkylation and Deprotection

Boc-piperazine reacts with chloroacetonitrile in water (, 25°C), followed by acidic hydrolysis (2M HCl) to remove the Boc group and form the hydrochloride salt.

Key Parameters :

Advantages :

Drawbacks :

-

Additional steps increase production time and cost.

Optimization of Reaction Conditions

Solvent and Base Selection

Water is preferred for its environmental and economic benefits, though n-butanol improves solubility for hydrophobic intermediates. Sodium carbonate () is optimal for maintaining pH 9–10, balancing reaction rate and side reactions.

Temperature and Time

Lower temperatures (25°C) favor mono-alkylation, while prolonged heating (>5 hours) risks decomposition. For example, extending the reaction to 11 hours at 110°C in n-butanol (as seen in cetirizine synthesis) is unnecessary for simpler substrates.

Catalysts

Potassium iodide () enhances reactivity via the Finkelstein reaction, particularly in non-polar solvents. A catalytic amount (1–2 mol%) suffices to accelerate substitution without byproducts.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

Purity >99% is achievable via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Melting Point

The hydrochloride salt typically decomposes at 227–230°C, consistent with dihydrochloride analogs.

Industrial Scalability and Challenges

Process Intensification

Q & A

Q. What are the recommended safety protocols for handling Piperazin-1-ylacetonitrile hydrochloride in laboratory settings?

Methodological Answer: this compound requires strict adherence to safety protocols. Key measures include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use closed systems or local exhaust ventilation to minimize inhalation risks .

- Storage: Store in tightly sealed containers in a dry, well-ventilated area. Avoid exposure to ignition sources and static electricity .

- Spill Management: Use dry sand or chemical-resistant absorbents for containment. Avoid releasing the compound into the environment .

- Emergency Procedures: Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for persistent symptoms .

Q. How can researchers synthesize and purify this compound?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For purification:

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

Methodological Answer:

- Spectroscopy: ¹H NMR (DMSO-d₆) to identify piperazine ring protons (δ 2.8–3.5 ppm) and nitrile groups (C≡N stretch at ~2250 cm⁻¹ in FTIR) .

- Mass Spectrometry: ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ at calculated m/z) .

- Elemental Analysis: Validate stoichiometry (C, H, N, Cl) with ≤0.4% deviation from theoretical values .

Advanced Research Questions

Q. How does this compound behave under varying pH and temperature conditions?

Methodological Answer:

- pH Stability: Conduct accelerated degradation studies in buffers (pH 1–12) at 40°C. Monitor via HPLC for decomposition products (e.g., hydrolysis of nitrile to amide) .

- Thermal Analysis: Use TGA/DSC to identify melting points and thermal decomposition thresholds. Store at ≤25°C to prevent degradation .

- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life under different storage conditions .

Q. What strategies can optimize the development of analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

- Chromatography: Use C18 columns with mobile phases of ammonium acetate (10 mM) and methanol. Adjust flow rates (1.0–1.5 mL/min) to resolve peaks from biological interferents .

- Detection: UV detection at 254 nm (for aromatic moieties) or tandem MS for enhanced specificity in plasma/serum .

- Validation: Follow ICH guidelines for linearity (R² >0.99), precision (RSD <2%), and recovery (90–110%) .

Q. How can researchers design derivatives of this compound to study structure-activity relationships (SAR)?

Methodological Answer:

- Scaffold Modification: Replace the pyridine ring with heterocycles (e.g., pyrimidine) or vary substituents on the piperazine ring .

- In Silico Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities toward target receptors (e.g., serotonin or dopamine receptors) .

- Biological Assays: Test derivatives in vitro for receptor binding (radioligand assays) and in vivo for pharmacokinetic profiles (plasma half-life, bioavailability) .

Data Contradictions and Knowledge Gaps

Q. How should researchers address the lack of ecotoxicological data for this compound?

Methodological Answer:

- Tiered Testing: Start with Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201). If EC₅₀ <10 mg/L, proceed to chronic studies .

- Bioaccumulation Potential: Estimate logP values (e.g., using ChemAxon) to predict environmental persistence. High logP (>3) warrants soil mobility studies .

Q. Why do safety data sheets (SDS) for structurally similar piperazine derivatives report conflicting stability profiles?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.